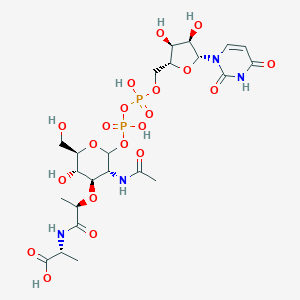

Udp-N-acetylmuramylalanine

Description

Properties

CAS No. |

1941-66-8 |

|---|---|

Molecular Formula |

C23H36N4O20P2 |

Molecular Weight |

750.5 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9-,11-,12-,14-,15-,16-,17-,18-,20-,22?/m1/s1 |

InChI Key |

NTMMCWJNQNKACG-JKXSCJIPSA-N |

SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Synonyms |

UDP-MurNac-Ala UDP-N-acetylmuramyl-L-alanine UDP-N-acetylmuramylalanine |

Origin of Product |

United States |

Enzymatic Biotransformation Pathways Involving Udp N Acetylmuramylalanine

Biosynthesis of UDP-N-acetylmuramylalanine

The synthesis of UDP-N-acetylmuramylalanine marks the first step in the construction of the peptide side chain of peptidoglycan. This process is catalyzed by the essential enzyme MurC.

The formation of UDP-N-acetylmuramylalanine is an ATP-dependent reaction catalyzed by UDP-N-acetylmuramate:L-alanine ligase, commonly known as MurC. ebi.ac.ukfrontiersin.org This cytoplasmic enzyme facilitates the addition of an L-alanine residue to the carboxyl group of UDP-N-acetylmuramic acid (UDP-MurNAc). frontiersin.orgebi.ac.uk The reaction results in the formation of a peptide bond, yielding UDP-N-acetylmuramyl-L-alanine (UMA). ebi.ac.uknih.gov

The MurC-catalyzed ligation is a crucial step in the multi-stage process of peptidoglycan synthesis. ebi.ac.uk Mechanistic studies involving the Escherichia coli MurC enzyme have shown that the reaction proceeds through an acyl phosphate (B84403) intermediate of UDP-MurNAc before the nucleophilic addition of L-alanine. ebi.ac.uk The MurC enzyme belongs to the Mur family of ATP-dependent amide-bond ligases, which are characterized by a modular, multi-domain structure. researchgate.net In Corynebacterium glutamicum, the activity of MurC has been shown to be regulated by phosphorylation on threonine residues by the protein kinase PknA. nih.gov

The enzymatic activity of MurC is dependent on the presence of specific substrates and cofactors. The two primary precursor molecules are UDP-N-acetylmuramic acid (UDP-MurNAc) and the amino acid L-alanine. wikipedia.org The ligation reaction is energetically fueled by the hydrolysis of Adenosine triphosphate (ATP) to Adenosine diphosphate (B83284) (ADP) and inorganic phosphate. ebi.ac.ukwikipedia.org

Magnesium ions (Mg²⁺) are also essential for the enzyme's activity. nih.gov Studies on the MurC enzyme from Verrucomicrobium spinosum have determined specific kinetic parameters and optimal conditions. The apparent Michaelis constant (Kₘ) values for ATP, UDP-MurNAc, and L-alanine were found to be 470 µM, 90 µM, and 25 µM, respectively. frontiersin.org For this specific enzyme, the optimal magnesium concentration was 10 mM, with a pH optimum of 9.0 and a temperature optimum between 44–46°C. frontiersin.org In E. coli, the optimal pH is 8.6 and the optimal temperature is 45°C. uniprot.org

Subsequent Metabolic Conversions of UDP-N-acetylmuramylalanine

Following its synthesis, UDP-N-acetylmuramylalanine serves as the substrate for the next enzyme in the pathway, MurD, initiating the elongation of the peptide side chain.

UDP-N-acetylmuramyl-L-alanine:D-glutamate ligase, or MurD, is the enzyme responsible for the second step in the peptide chain formation. wikipedia.orgnih.gov MurD catalyzes the ATP-dependent addition of D-glutamate to the C-terminus of the L-alanine residue of UDP-N-acetylmuramyl-L-alanine. nih.govembopress.org The three substrates for this reaction are ATP, UDP-N-acetylmuramoyl-L-alanine, and D-glutamate. wikipedia.org The products are ADP, inorganic phosphate, and UDP-N-acetylmuramoyl-L-alanyl-D-glutamate. wikipedia.org The reaction mechanism involves the phosphorylation of the carboxylate group of the substrate's L-alanine by ATP, forming an acyl-phosphate intermediate, which is then subject to a nucleophilic attack by the amino group of D-glutamate. embopress.org The enzyme is highly specific for D-glutamate; its L-enantiomer is not a substrate. nih.gov The crystal structure of E. coli MurD has been solved, revealing a three-domain structure that facilitates the binding of its substrates. nih.govembopress.org

The product of the MurD reaction, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate, is passed to the subsequent ligases, MurE and MurF, for the completion of the pentapeptide chain. nih.govnih.gov These enzymes, like MurC and MurD, are ATP-dependent ligases. nih.gov

MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase) adds the third amino acid. Depending on the bacterial species, this is typically either meso-diaminopimelic acid (m-DAP) or L-lysine. nih.govnih.gov

MurF (UDP-N-acetylmuramoyl-tripeptide:D-alanyl-D-alanine ligase) catalyzes the final cytoplasmic step, adding a pre-formed D-alanyl-D-alanine dipeptide to the tripeptide precursor. nih.govnih.gov

This sequential process results in the formation of the UDP-N-acetylmuramoyl-pentapeptide, which is the complete monomer unit ready for translocation across the cell membrane. nih.govnih.gov There is evidence to suggest that the Mur enzymes may form a multi-enzyme complex to facilitate the efficient transfer of intermediates, an idea supported by the conservation of mur gene order and the existence of natural MurE-MurF fusion proteins in some bacteria like Bordetella pertussis. nih.gov

Interplay with Upstream Peptidoglycan Precursor Synthesis (e.g., MurA and MurB Pathways)

The synthesis of UDP-N-acetylmuramylalanine is intrinsically linked to the preceding steps in the peptidoglycan pathway, namely the reactions catalyzed by MurA and MurB. These enzymes are responsible for producing UDP-MurNAc, the essential substrate for MurC. nih.govnih.gov

The pathway begins with UDP-N-acetylglucosamine (UNAG). nih.gov

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UNAG, forming UDP-N-acetylglucosamine enolpyruvate. nih.govnih.gov

MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) then catalyzes the NADPH-dependent reduction of the enolpyruvyl moiety to a lactyl group, yielding UDP-N-acetylmuramic acid (UDP-MurNAc or UNAM). frontiersin.orgnih.gov

This newly synthesized UDP-MurNAc is then available for the MurC-catalyzed addition of L-alanine. frontiersin.org Interestingly, the product of the MurB reaction, UNAM, can act as a feedback inhibitor of the MurA enzyme. nih.govnih.gov UNAM can bind tightly to MurA, forming a dormant complex that inhibits further synthesis, thus representing a key regulatory point in the early stages of peptidoglycan biosynthesis. nih.govnih.gov

Mechanistic Enzymology and Catalytic Dynamics of Udp N Acetylmuramylalanine Interacting Enzymes

Catalytic Mechanisms of MurC

MurC, or UDP-N-acetylmuramate-L-alanine ligase, is an essential cytoplasmic enzyme that catalyzes the addition of L-alanine to UDP-MurNAc, forming UDP-N-acetylmuramyl-L-alanine (UMA). ebi.ac.ukwikipedia.org This reaction is the first in a series of additions that form the pentapeptide side chain of the peptidoglycan monomer.

The catalytic mechanism of MurC proceeds through a two-step process, a hallmark of the Mur ligase family. oup.com The initial and critical step is the activation of the carboxyl group of the muramic acid residue of UDP-MurNAc. oup.combdjn.org This is achieved through the transfer of the γ-phosphate group from an ATP molecule to the carboxyl group, resulting in the formation of a high-energy acyl phosphate (B84403) intermediate and the release of ADP. oup.com Evidence for this acyl phosphate intermediate is supported by several experimental approaches, including isotope exchange studies which have demonstrated the transfer of an oxygen atom from the carboxylate of UDP-MurNAc to the inorganic phosphate product. Further support comes from rapid kinetics, radioactive labeling, and chemical trapping experiments. oup.com

Following the formation of the acyl phosphate intermediate, the amino group of L-alanine performs a nucleophilic attack on the activated carboxyl group. oup.com This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the final product, UDP-N-acetylmuramyl-L-alanine, with the release of inorganic phosphate (Pi). oup.com

The binding of substrates to MurC is believed to follow a specific and ordered sequence. oup.com Kinetic studies have shown that ATP is the first substrate to bind to the enzyme. oup.comnih.gov This initial binding event likely induces a conformational change in the enzyme that prepares it for the subsequent binding of UDP-MurNAc. oup.complos.org Following the binding of UDP-MurNAc, L-alanine is the final substrate to bind. oup.comnih.gov This ordered binding mechanism ensures the correct positioning of the substrates within the active site for efficient catalysis.

Structurally, MurC is composed of three distinct domains. bdjn.orgnih.govnih.gov The N-terminal domain is responsible for binding the UDP-MurNAc substrate, the central domain binds ATP, and the C-terminal domain is involved in binding L-alanine. bdjn.orgnih.govwikipedia.org The binding of ATP and UDP-MurNAc is thought to trigger a significant conformational change, bringing the domains closer together to form a closed and catalytically competent active site. oup.complos.org

Catalytic Mechanisms of MurD

MurD, also known as UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase, catalyzes the subsequent step in peptidoglycan synthesis: the ATP-dependent addition of D-glutamate to UDP-N-acetylmuramyl-L-alanine. nih.govwikipedia.org This reaction is crucial as the L-Ala-D-Glu linkage is present in the peptidoglycan of virtually all eubacteria. embopress.org

Similar to MurC, the catalytic mechanism of MurD involves the formation of an acyl-phosphate intermediate. nih.govembopress.orgrcsb.org The reaction is initiated by the phosphorylation of the C-terminal carboxylate group of the L-alanine moiety of UMA by the γ-phosphate of ATP. nih.govembopress.orgrcsb.org This phosphorylation event is a key activation step that prepares the substrate for the subsequent nucleophilic attack. embopress.org Crystallographic studies of Escherichia coli MurD have provided detailed insights into this process, revealing the specific residues involved in binding UMA and positioning it for phosphorylation. embopress.org

Following the formation of the acyl-phosphate intermediate, the amino group of D-glutamate carries out a nucleophilic attack on the activated carboxyl carbon. nih.govrcsb.orgnih.gov This attack leads to the formation of a tetrahedral intermediate. embopress.orgsemanticscholar.org The enzyme stabilizes this transient intermediate, thereby lowering the activation energy of the reaction. embopress.org The collapse of the tetrahedral intermediate results in the formation of the product, UDP-N-acetylmuramoyl-L-alanyl-D-glutamate (UMAG), and the release of ADP and inorganic phosphate. nih.govembopress.org The binding of substrates and the subsequent catalytic events are associated with significant domain movements in the MurD enzyme, transitioning from an "open" to a "closed" conformation to sequester the active site from the solvent. plos.orgnih.gov

Kinetic Characterization of Enzyme-Substrate Interactions (e.g., Km, Vmax)

The efficiency of MurC and MurD in catalyzing their respective reactions can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). patsnap.com Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. patsnap.com Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.com These parameters are crucial for understanding the enzyme's catalytic efficiency and behavior under physiological conditions. europa.eu

Kinetic studies on E. coli MurC have determined the Km values for its substrates. nih.govresearchgate.net An LC-MS based assay has also been developed for the kinetic analysis of MurC, providing a sensitive and specific method for evaluating inhibitors. nih.gov Similarly, kinetic parameters for MurD from various bacterial species have been characterized, revealing differences in substrate affinity and catalytic rates. researchgate.net

Below is an interactive table summarizing the reported kinetic parameters for MurC and MurD from Escherichia coli.

| Enzyme | Substrate | Km (µM) | Vmax (min⁻¹) | Source |

| MurC | ATP | 450 | - | researchgate.net |

| UDP-MurNAc | 100 | - | researchgate.net | |

| L-alanine | 20 | - | researchgate.net | |

| ATP | 210 +/- 40 | 1000 +/- 100 | nih.gov | |

| UDP-MurNAc | 84 +/- 20 | 1000 +/- 100 | nih.gov | |

| L-alanine | 70 +/- 15 | 1000 +/- 100 | nih.gov | |

| MurD | ATP | - | - | |

| UMA | - | - | ||

| D-glutamate | - | - | ||

| Data for MurD from E. coli was not explicitly found in the provided search results in a quantifiable format for this table. |

Allosteric Regulation and Activation of Associated Enzymes by UDP-N-acetylmuramylalanine

Uridine (B1682114) diphosphate-N-acetylmuramyl-L-alanine (UDP-MurNAc-L-alanine) plays a crucial role in the intricate regulation of bacterial cell wall biosynthesis. Beyond its function as a substrate in the peptidoglycan pathway, it acts as an allosteric regulator, influencing the activity of key enzymes. This section explores the allosteric effects of UDP-MurNAc-L-alanine, with a specific focus on its activation of glutamate (B1630785) racemase.

Structural Biology of Udp N Acetylmuramylalanine Processing Enzymes

Crystal Structures and Three-Dimensional Architecture of Mur Ligases (e.g., MurC, MurD)

Conserved Domain Organization: Rossmann Fold and Nucleotide-Binding Motifs

The domain organization of Mur ligases is highly conserved across different bacterial species. pnas.orgnih.gov The N-terminal and C-terminal domains often exhibit a Rossmann-like fold, a structural motif commonly found in nucleotide-binding proteins. nih.govembopress.org The central domain is reminiscent of the mononucleotide-binding fold observed in the GTPase family of proteins. nih.govembopress.org

A key feature within the central domain is the presence of conserved nucleotide-binding motifs, such as the P-loop (or Walker A motif), which typically has a sequence like GXXGK(T/S). nih.govtaylorandfrancis.com This motif is critical for binding the phosphate (B84403) groups of ATP and is a hallmark of many ATP- and GTP-binding proteins. embopress.orgtaylorandfrancis.com The presence of these conserved domains and motifs underscores the common evolutionary origin and shared catalytic mechanism of the Mur ligase family. nih.gov

Structural Characterization of Substrate Binding Sites for UDP-N-acetylmuramylalanine and Co-Substrates

The binding sites for the UDP-N-acetylmuramylalanine (UMA) precursor and the co-substrate ATP are located at the interfaces between the three domains. nih.govnih.gov

UDP-N-acetylmuramylalanine (UMA) Binding: The N-terminal domain is primarily responsible for binding the UDP portion of the UMA substrate. nih.govnih.gov The muramic acid and L-alanine moieties of UMA extend into the cleft between the N-terminal and central domains. embopress.org Specific residues within these domains form hydrogen bonds and other non-covalent interactions to recognize and hold the substrate in place. For instance, in E. coli MurD, the UMA molecule is bound in a cleft formed between the first and central domains, with several polar interactions securing it. embopress.org

ATP Binding: The ATP-binding site is formed at the interface of the central and C-terminal domains. nih.govresearchgate.net The conserved P-loop in the central domain plays a crucial role in coordinating the phosphate groups of ATP, often in conjunction with a magnesium ion. nih.govresearchgate.net

Amino Acid Binding: The C-terminal domain is responsible for binding the incoming amino acid that will be added to the UMA precursor. nih.govproteopedia.orgnih.gov For example, in MurD, this domain specifically binds D-glutamate. nih.gov

The simultaneous binding of all three substrates—UMA, ATP, and the specific amino acid—brings the reactive groups into close proximity within the active site, facilitating the ligation reaction. nih.gov

Conformational Changes and Domain Rearrangements Upon Substrate Binding

A key aspect of Mur ligase function is the significant conformational changes that occur upon substrate binding. osti.govresearchgate.net The enzymes typically exist in an "open" conformation in the absence of substrates. researchgate.netplos.org Upon binding of ATP and the UDP-sugar precursor, the domains undergo a rigid-body rotation, leading to a "closed" conformation. plos.orghhu.de

This domain closure is a critical step in the catalytic cycle. plos.org For example, in MurD, the C-terminal domain rotates approximately 30° relative to the ATP-binding domain to close the active site cleft. nih.govresearchgate.net This movement brings the substrates into the correct orientation for the reaction to proceed and shields the active site from the solvent. plos.org The flexibility of the enzyme, allowing for this transition between open and closed states, is thought to be essential for its catalytic activity. plos.orgresearchgate.net Molecular dynamics simulations have further illuminated these dynamic movements, showing that the closure of the C-terminal domain is a key event following substrate binding. plos.org

Comparative Structural Analysis of Mur Ligases Across Diverse Bacterial Species

For instance, the structures of MurC from Haemophilus influenzae, Mycobacterium bovis, and Escherichia coli all display the characteristic three-domain fold. researchgate.netnih.gov Similarly, MurD structures from E. coli and Thermotoga maritima share this conserved architecture. embopress.orgresearchgate.net However, there are also subtle but important differences. For example, the N-terminal domains of MurC and MurD are structurally homologous, while the equivalent domains in MurE and MurF are distinct, reflecting their need to accommodate progressively larger UDP-sugar substrates. nih.govresearchgate.net

Furthermore, studies have extended to the Mur ligase homologues in archaea, which are involved in the biosynthesis of pseudomurein. hhu.deresearchgate.net These comparisons have revealed structural similarities, suggesting a common evolutionary ancestry for the cell wall biosynthetic pathways in bacteria and archaea. hhu.deresearchgate.net

Computational Structural Biology Approaches (e.g., Molecular Dynamics Simulations)

Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable tools for studying the structural dynamics and function of Mur ligases. nih.govacs.org MD simulations allow researchers to observe the conformational changes of these enzymes in a simulated physiological environment, providing insights that are often difficult to obtain from static crystal structures. acs.orgnih.gov

These simulations have been used to:

Investigate the large-scale domain movements associated with substrate binding and the transition from the "open" to the "closed" state. plos.orgresearchgate.net

Analyze the stability of ligand binding to the active site and predict the binding affinities of potential inhibitors. nih.govmdpi.com

Explore the detailed interactions between the enzyme and its substrates at an atomic level. researchgate.net

Identify and characterize transient or intermediate conformational states that may be important for the catalytic mechanism. plos.org

For example, MD simulations of E. coli MurD have provided a detailed picture of the C-terminal domain closure upon ATP and UMA binding. plos.org These computational studies complement experimental structural data and are instrumental in the rational design of novel inhibitors targeting these essential bacterial enzymes. acs.org

Genetic Determinants and Evolutionary Aspects of Udp N Acetylmuramylalanine Pathways

Identification and Functional Characterization of Genes Encoding Mur Enzymes (e.g., murC, murD)

The cytoplasmic steps of peptidoglycan biosynthesis involve the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc), a process catalyzed by Mur ligases. nih.govnih.gov The genes encoding these enzymes, primarily murC, murD, murE, and murF, are essential for bacterial viability, making them attractive targets for novel antibiotics. nih.govwikipedia.org

The murC gene encodes the UDP-N-acetylmuramate:L-alanine ligase (MurC), which is responsible for the addition of the first amino acid, L-alanine, to UDP-MurNAc. nih.govresearchgate.net This reaction is a crucial first step in the formation of the peptide side chain of peptidoglycan. nih.gov The MurC protein is typically composed of three structural domains: an N-terminal domain for UDP-MurNAc binding, a central ATP-binding domain, and a C-terminal domain that binds L-alanine. nih.govresearchgate.net

Following the action of MurC, the murD gene product, UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD), catalyzes the ATP-dependent addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine. nih.govproteopedia.org Similar to MurC, the MurD enzyme also possesses three distinct domains for substrate and ATP binding. proteopedia.org The functional characterization of MurC and MurD from various bacterial species, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis, has revealed a high degree of conservation in their core catalytic mechanisms, although species-specific differences in kinetic properties and regulation exist. uniprot.orgresearchgate.net

In some bacteria, the regulation of Mur enzyme activity is intricate. For instance, in Corynebacterium glutamicum, the catalytic activity of MurC is modulated by phosphorylation via the serine/threonine protein kinase PknA. nih.gov Phosphorylation of specific threonine residues in MurC has been shown to decrease its enzymatic activity, suggesting a mechanism for controlling the rate of peptidoglycan biosynthesis. nih.gov

Below is a table summarizing the key Mur enzymes involved in the initial steps of peptide side-chain synthesis.

| Gene | Enzyme | Function in Peptidoglycan Biosynthesis |

| murC | UDP-N-acetylmuramate:L-alanine ligase | Adds L-alanine to UDP-N-acetylmuramic acid (UDP-MurNAc). nih.govresearchgate.net |

| murD | UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase | Adds D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine. nih.govproteopedia.org |

| murE | UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase | Adds meso-diaminopimelate (or L-lysine in some species) to the growing peptide chain. researchgate.netproteopedia.org |

| murF | UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelate-D-alanyl-D-alanine ligase | Adds the D-alanyl-D-alanine dipeptide to complete the pentapeptide precursor. researchgate.netproteopedia.org |

Genetic Polymorphisms and Their Impact on Enzyme Activity or Substrate Specificity

Genetic polymorphisms, or variations in the DNA sequence of genes, can have significant effects on the function of enzymes. In the context of Mur enzymes, single nucleotide polymorphisms (SNPs) can lead to amino acid substitutions that may alter enzyme activity, stability, or substrate specificity.

For example, studies on the MurE ligase from Erysipelothrix rhusiopathiae have revealed unusual substrate specificity. This enzyme primarily adds L-alanine at the third position of the peptide stem, a unique feature of its peptidoglycan. nih.gov However, it can also incorporate meso-diaminopimelic acid, the more common amino acid at this position in many other bacteria. nih.gov Sequence analysis showed that the characteristic DNPR motif found in meso-diaminopimelate-adding MurE enzymes is replaced by an HDNR motif in E. rhusiopathiae. nih.gov Site-directed mutagenesis experiments confirmed that this motif plays a crucial role in determining the enzyme's preference for L-alanine. nih.gov

While specific, naturally occurring polymorphisms in large populations are not extensively documented in the literature for all Mur enzymes, the principles of genetic variation suggest that such polymorphisms could contribute to subtle but meaningful differences in peptidoglycan structure and, consequently, in bacterial physiology and antibiotic susceptibility. For instance, a mutation leading to a less efficient MurC enzyme might slow down cell wall synthesis, potentially affecting growth rate and antibiotic tolerance. Conversely, a polymorphism that enhances the binding of a non-canonical substrate could lead to alterations in the peptidoglycan structure, which might impact the activity of autolysins or the recognition by the host immune system.

The table below illustrates hypothetical scenarios of how genetic polymorphisms in mur genes could impact enzyme function.

| Gene | Type of Polymorphism | Potential Impact on Enzyme |

| murC | Missense mutation in the L-alanine binding site | Decreased affinity for L-alanine, potentially leading to reduced enzyme efficiency or incorporation of alternative amino acids like serine. researchgate.net |

| murD | SNP in the promoter region | Altered gene expression levels, leading to either an overproduction or underproduction of the MurD enzyme. |

| murE | Amino acid substitution in the substrate recognition loop | Change in substrate specificity, allowing for the incorporation of different amino acids at the third position of the peptide chain. nih.gov |

Gene Duplication and Functional Divergence in Mur Enzyme Families (e.g., murA1 and murA2 in Gram-positive bacteria)

Gene duplication is a major driving force in evolution, providing the raw genetic material for the emergence of new functions. nih.govresearchgate.net In the context of peptidoglycan biosynthesis, gene duplication events have led to the functional diversification of Mur enzymes.

A well-studied example is the presence of two homologs of the murA gene, murA1 and murA2 (also known as murZ), in many Gram-positive bacteria, such as Streptococcus pneumoniae. biorxiv.org The murA gene encodes UDP-N-acetylglucosamine 1-carboxyvinyltransferase, which catalyzes an early step in UDP-MurNAc synthesis. While both enzymes perform the same fundamental reaction, they can be subject to different regulatory mechanisms and may have distinct physiological roles. In S. pneumoniae, MurZ is the predominant homolog, and its regulation is critical for cell viability. biorxiv.org

Gene duplication is not limited to murA. Recent studies have identified two divergent copies of the murC gene in certain strains of the nitrogen-fixing actinobacterium Frankia. nih.gov Phylogenetic analysis suggests that one copy, murC1, is closely related to other actinobacterial murC genes, while the other, murC2, shows higher similarity to plant MurC proteins. nih.gov This has led to speculation about the evolutionary origins of these duplicated genes, with possibilities including horizontal gene transfer from a plant host or a more ancient gene duplication event followed by divergent evolution. nih.gov The differential expression of murC1 and murC2 under different conditions suggests functional divergence, where each copy may be optimized for different physiological states, such as free-living growth versus symbiotic nitrogen fixation. nih.gov

The table below highlights examples of gene duplication within the Mur enzyme family.

| Original Gene | Duplicated Genes | Organism(s) | Functional Divergence |

| murA | murA1 and murA2 (murZ) | Gram-positive bacteria (e.g., Streptococcus pneumoniae) | Differential regulation and physiological roles. biorxiv.org |

| murC | murC1 and murC2 | Frankia (some strains) | Differential expression, potentially related to symbiotic and free-living lifestyles. nih.gov |

Phylogenetic Analysis of Enzymes Involved in UDP-N-acetylmuramylalanine Metabolism

Phylogenetic analysis, which studies the evolutionary relationships between genes and proteins, provides valuable insights into the origins and diversification of the UDP-N-acetylmuramylalanine metabolic pathway. By comparing the sequences of Mur enzymes from a wide range of organisms, researchers can reconstruct their evolutionary history.

Phylogenetic trees of Mur ligases generally show that these enzymes form distinct clades corresponding to their specific functions (MurC, MurD, MurE, MurF). This indicates that the four ligase families arose from ancient gene duplication events that occurred before the divergence of the major bacterial phyla. researchgate.net

More detailed phylogenetic studies have revealed complex evolutionary scenarios. For instance, the analysis of Mur enzymes in Archaea that produce pseudomurein, a peptidoglycan analog, suggests that the genes for its synthesis were acquired from bacteria via horizontal gene transfer. biorxiv.org Subsequent gene duplication and divergence within the archaeal lineages led to the evolution of a unique set of Mur-like enzymes adapted for pseudomurein biosynthesis. researchgate.netbiorxiv.org

Phylogenetic analysis can also shed light on the evolutionary relationships between bacterial species. The sequence of the murC gene, for example, has been used as a phylogenetic marker to differentiate between clusters of Frankia strains. nih.gov Furthermore, the construction of phylogenetic trees based on the amino acid sequences of enzymes like UDP-N-acetylglucosamine pyrophosphorylase can reveal evolutionary relationships between different insect species. mdpi.com

Role of Horizontal Gene Transfer in the Dissemination of Peptidoglycan Biosynthesis Genes

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, is a powerful mechanism for bacterial evolution and adaptation. mpkb.orgyoutube.com It allows for the rapid acquisition of new traits, including antibiotic resistance and virulence factors. nih.govelifesciences.org The genes for peptidoglycan biosynthesis, including the mur genes, are not immune to HGT.

The transfer of mur genes can occur through several mechanisms, including:

Transformation: The uptake of naked DNA from the environment. youtube.com

Transduction: The transfer of bacterial DNA by bacteriophages. youtube.com

Conjugation: The transfer of plasmids or other mobile genetic elements through direct cell-to-cell contact. youtube.com

Evidence for the HGT of peptidoglycan biosynthesis genes comes from several observations. The presence of mur gene homologs in Archaea is a strong indicator of ancient HGT events from Bacteria. biorxiv.org In more recent evolutionary history, the transfer of entire gene clusters involved in cell wall synthesis can contribute to the adaptation of bacteria to new environments or hosts.

The dissemination of antibiotic resistance genes is a well-documented consequence of HGT. While resistance to antibiotics that target Mur enzymes is not yet a widespread clinical problem, the potential for the transfer of resistance-conferring mutations in mur genes via HGT is a significant concern. For example, a plasmid carrying a mutated murA gene that confers resistance to the antibiotic fosfomycin (B1673569) could be transferred between different bacterial species, rapidly spreading resistance. The presence of mur genes on mobile genetic elements like transposons can further facilitate their movement within and between genomes. youtube.com

The role of HGT in the evolution of the UDP-N-acetylmuramylalanine pathway underscores the genetic plasticity of bacteria and their ability to adapt to selective pressures, including the presence of antibiotics.

Targeting Udp N Acetylmuramylalanine Associated Enzymes for Antimicrobial Research

Mechanism-Based Inhibition Strategies for MurC and MurD

Mechanism-based inhibition strategies aim to exploit the catalytic mechanism of an enzyme to achieve potent and specific inactivation. For MurC and MurD, this has primarily involved the design of inhibitors that mimic either the substrates or the transition state of the enzymatic reaction.

Competitive inhibitors function by binding to the active site of an enzyme, thereby preventing the binding of the natural substrate. Several studies have explored the use of substrate analogs as competitive inhibitors for MurC and MurD.

For MurC, which catalyzes the ATP-dependent ligation of L-alanine to UNAM, inhibitors competitive with each of the three substrates have been investigated. nih.gov For instance, a high-throughput screening effort identified a compound, C-1, that acts as a competitive inhibitor of ATP binding to the Escherichia coli MurC enzyme. nih.govresearchgate.net This compound exhibited low micromolar inhibition. nih.gov Additionally, simple amino acids and their analogs have been shown to act as competitive inhibitors with respect to L-alanine. Glycine (B1666218), for example, can competitively inhibit the addition of L-alanine to the UNAM substrate. mdpi.com Various other L-amino acid analogs have also demonstrated competitive inhibition of MurC. mdpi.com

In the case of MurD, which adds D-glutamic acid (D-Glu) to UMA, researchers have identified inhibitors that compete with D-Glu. researchgate.net An aza-stilbene derivative, initially identified from a screen of kinase inhibitors, was surprisingly found to be a competitive inhibitor of MurD activity with respect to D-glutamic acid, rather than ATP. nih.gov This highlights that even compounds designed to target ATP-binding sites can sometimes exhibit unexpected modes of inhibition. mdpi.comnih.gov

Table 1: Examples of Competitive Inhibitors for MurC and MurD

| Enzyme | Inhibitor Type | Competitive With | Organism | Potency | Reference |

|---|---|---|---|---|---|

| MurC | Compound C-1 | ATP | Escherichia coli | Low micromolar | nih.gov |

| MurC | Glycine | L-Alanine | E. coli | - | mdpi.com |

| MurD | Aza-stilbene derivative | D-Glutamic Acid | E. coli | IC₅₀ = 104 µM, Kᵢ = 65.5 µM | nih.gov |

The Mur ligase reaction proceeds through a high-energy tetrahedral transition state formed during the peptide bond formation. tandfonline.comacs.org Molecules designed to mimic this transition state can bind to the enzyme with very high affinity, acting as potent inhibitors.

A significant class of transition-state analogs developed for MurC and MurD are phosphinates. researchgate.net These compounds replace the scissile peptide bond with a stable phosphinate group, mimicking the tetrahedral geometry of the transition state. acs.orgresearchgate.net A series of phosphinate transition-state analogues of the L-alanine adding enzyme (MurC) resulted in a potent inhibitor of the E. coli enzyme with an IC₅₀ of 49 nM. researchgate.netnih.gov This phosphinate inhibitor was characterized as a mixed-type inhibitor with respect to all three substrates (ATP, UNAM, and L-alanine), suggesting it can form dead-end complexes with multiple forms of the enzyme. nih.govacs.orgresearchgate.net

For MurD, several transition-state analog inhibitors have been synthesized and evaluated against the E. coli enzyme. nih.gov Naphthalene-N-sulfonyl-D-glutamic acid derivatives were developed as potential transition-state analogs, with sulfonamides mimicking the geometry of the tetrahedral intermediate. sci-hub.se These inhibitors displayed IC₅₀ values in the micromolar range. sci-hub.seuwa.edu.au

Table 2: Transition-State Analog Inhibitors of MurC and MurD

| Enzyme | Inhibitor Class | Description | Organism | Potency (IC₅₀) | Reference |

|---|---|---|---|---|---|

| MurC | Phosphinate analog | Mimics the tetrahedral transition state of L-alanine addition. | Escherichia coli | 49 nM | nih.gov |

| MurD | Phosphinate analog | Designed as a transition-state analog of D-glutamic acid addition. | E. coli | Micromolar range | mdpi.com |

| MurD | Naphthalene-N-sulfonyl-D-Glu derivative | Sulfonamide moiety mimics the tetrahedral intermediate. | E. coli | 80 to 600 µM | sci-hub.se |

High-Throughput Screening Approaches for Novel Enzyme Modulators

High-throughput screening (HTS) allows for the rapid testing of large chemical libraries to identify compounds that modulate the activity of a target enzyme. nih.gov HTS has been a valuable tool in the discovery of novel inhibitors for both MurC and MurD.

Several HTS campaigns have been conducted to find inhibitors of E. coli MurC. nih.gov One such screen, which monitored the consumption of ATP, identified a number of potential inhibitory chemotypes, leading to the characterization of compound C-1 as a low micromolar inhibitor. nih.gov Another HTS approach utilized a cell-based reporter assay to find inhibitors of the entire cell wall biosynthesis pathway, which could then be further characterized to identify specific enzyme targets. asm.org

For MurD, HTS-compatible assays have been developed to facilitate the screening of large compound libraries. researchgate.netnih.gov A novel fluorimetric assay was designed to detect the accumulation of ADP, a product of the MurD reaction, enabling high-throughput screening. researchgate.netnih.gov This assay was used to screen a focused library of approximately 1,000 compounds, leading to the discovery of a novel MurD inhibitor with an IC₅₀ value of 105 µM. researchgate.netnih.gov Virtual high-throughput screening, a computational approach, has also been employed to identify potential MurD inhibitors from large databases of chemical compounds. nih.govresearchgate.net

Structural Basis of Inhibitor Binding and Induced Conformational Changes

Understanding the three-dimensional structure of how inhibitors bind to MurC and MurD is crucial for rational drug design and optimization. X-ray crystallography and other structural biology techniques have provided detailed insights into inhibitor binding and the conformational changes these enzymes undergo.

The crystal structures of MurC from Haemophilus influenzae have been solved in complex with its substrate UNAM and with its product UMA, revealing the specific interactions that govern substrate and product binding. nih.gov MurC is a three-domain protein, and its structure provides a basis for structure-based drug design. nih.gov The binding of inhibitors can be influenced by the conformational state of the enzyme.

MurD is also a three-domain protein that undergoes significant conformational changes during its catalytic cycle, moving from an "open" to a "closed" form. nih.govresearchgate.net The binding of substrates and inhibitors influences this conformational equilibrium. nih.govnii.ac.jp High-resolution crystal structures of E. coli MurD in complex with various inhibitors, such as naphthalene-N-sulfonyl-D-Glu derivatives, have revealed the precise binding modes within the active site. sci-hub.se These structures show that the D-Glu moiety of the inhibitors occupies the same site as the D-Glu portion of the product. nih.gov Neutron scattering and computational analyses have further detailed the conformational dynamics of MurD, showing that ATP binding suppresses twisting domain motions, while further binding of an inhibitor reduces the open-closed motion, stabilizing a more closed conformation. nih.gov This ligand-driven conformational change is a key aspect of its function and a critical consideration for inhibitor design. nih.govdntb.gov.ua

Development of Enzyme Assays for Inhibitor Discovery and Characterization

The development of robust and reliable enzyme assays is fundamental for discovering and characterizing inhibitors of MurC and MurD. A variety of assay formats have been established, each with its own advantages and applications.

Commonly used assays for Mur ligases, including MurC and MurD, detect the production of one of the reaction products, either ADP or inorganic phosphate (B84403) (Pi). profoldin.comprofoldin.comsambomed.co.kr The Malachite Green assay is a colorimetric method that detects the inorganic phosphate released during the ATP hydrolysis that is coupled to the ligation reaction. profoldin.comtandfonline.comnih.gov This assay is suitable for HTS in 96-well or 384-well plate formats. profoldin.comprofoldin.com

Coupled enzyme assays are also frequently used. For MurC, an assay system coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase allows for the continuous spectrophotometric monitoring of enzyme activity. oup.com

More recently, advanced assay formats have been developed to overcome some of the limitations of traditional methods, such as high background or interference from library compounds. A high-throughput fluorimetric assay for MurD was developed based on the detection of ADP using a coupled enzyme system that generates a fluorescent signal. researchgate.netnih.gov Furthermore, a liquid chromatography-mass spectrometry (LC-MS) based assay has been developed for MurC. nih.govresearchgate.net This method directly measures the formation of the specific product, UMA, offering higher sensitivity, lower background, and a wider dynamic range compared to the Malachite Green assay, making it a valuable tool for hit validation and eliminating false positives from primary screens. nih.govresearchgate.net

Table 3: Enzyme Assays for MurC and MurD Inhibitor Studies

| Enzyme | Assay Type | Principle | Application | Reference |

|---|---|---|---|---|

| MurC, MurD | Malachite Green Assay | Colorimetric detection of inorganic phosphate (Pi) released from ATP hydrolysis. | HTS, inhibitor characterization. | tandfonline.com, nih.gov, profoldin.com |

| MurC | Coupled Enzyme Assay (PK/LDH) | Spectrophotometric measurement of NADH oxidation coupled to ADP production. | Kinetic analysis, inhibitor characterization. | oup.com |

| MurD | Fluorimetric Assay | Detection of ADP accumulation via a coupled enzyme system producing a fluorescent signal. | HTS, inhibitor discovery. | nih.gov, researchgate.net |

| MurC | LC-MS Based Assay | Direct detection and quantification of the specific product (UMA) by mass spectrometry. | Hit validation, kinetic analysis, elimination of false positives. | nih.gov, researchgate.net |

Advanced Analytical Methodologies for Udp N Acetylmuramylalanine Research

Chromatographic Separation Techniques (e.g., HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and quantification of UDP-N-acetylmuramylalanine and its precursors from complex biological mixtures. nih.gov This method offers high resolution and sensitivity, allowing for the separation of structurally similar nucleotide sugars.

Reversed-Phase HPLC (RP-HPLC) is a commonly employed mode for the separation of these polar compounds. In a typical application, a C18 column is used with a mobile phase gradient. For instance, a gradient of acetonitrile (B52724) in an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), can effectively separate UDP-MurNAc-L-alanine from other components of a reaction mixture. The elution of the compound is monitored by UV absorbance, typically at 260 or 262 nm, which corresponds to the uridine (B1682114) nucleotide. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for the separation of highly polar compounds like nucleotide sugars. nih.govwaters.com This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can provide different selectivity compared to RP-HPLC. nih.gov

Ion-Exchange Chromatography can also be utilized, leveraging the charged phosphate (B84403) groups of the UDP moiety. Strong anion-exchange columns can effectively separate nucleotide sugars based on their charge differences. nih.gov

The quantification of UDP-N-acetylmuramylalanine using HPLC is achieved by comparing the peak area of the analyte to a standard curve generated from known concentrations of a purified standard. This allows for the determination of its concentration in various samples, such as bacterial cell extracts or in vitro enzyme reaction mixtures. nih.gov

Table 1: HPLC Parameters for UDP-N-acetylmuramylalanine Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | |

| Mobile Phase | Gradient of acetonitrile in ammonium acetate buffer | |

| Detection | UV absorbance at 260 nm or 262 nm | nih.gov |

| Flow Rate | Typically 0.5 - 1.5 mL/min | nih.gov |

| Injection Volume | 10 - 100 µL | - |

This table provides a general overview of typical HPLC conditions. Specific parameters may vary depending on the sample matrix and analytical goals.

Mass Spectrometry-Based Approaches for Identification and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural confirmation of UDP-N-acetylmuramylalanine. Its high sensitivity and ability to provide precise molecular weight and fragmentation data are crucial for confirming the identity of the compound isolated by chromatographic methods. nih.govfrontiersin.org

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HPLC (LC-MS) for the analysis of polar and thermally labile molecules like UDP-MurNAc-L-alanine. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, providing the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) is used for structural elucidation. By selecting the parent ion of UDP-MurNAc-L-alanine and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. These fragments correspond to specific substructures of the molecule, such as the UMP moiety and the MurNAc-L-alanine moiety, providing definitive structural confirmation. For example, the fragmentation of UDP-MurNAc-L-alanine can yield ions corresponding to the loss of the UDP group or cleavage of the glycosidic bond.

The combination of retention time from HPLC and the mass-to-charge ratio and fragmentation pattern from MS provides a high degree of confidence in the identification of UDP-N-acetylmuramylalanine in complex biological samples. nih.gov

Table 2: Mass Spectrometry Data for UDP-N-acetylmuramylalanine

| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| ESI Negative | [M-H]⁻ | UMP, MurNAc-L-alanine |

This table summarizes typical mass spectrometric data used for the identification of UDP-N-acetylmuramylalanine.

Spectroscopic Methods for Enzyme Activity Monitoring and Ligand Binding Studies

Spectroscopic methods are fundamental for studying the enzymes that synthesize and utilize UDP-N-acetylmuramylalanine. These assays allow for the real-time monitoring of enzyme activity and the investigation of ligand binding events.

UV-Visible Spectrophotometry is a widely used technique for continuous enzyme assays. creative-enzymes.com For the Mur ligases (MurC, MurD, MurE, and MurF), which are ATP-dependent enzymes, their activity can be monitored by coupling the release of ADP or inorganic phosphate to a subsequent enzymatic reaction that results in a change in absorbance. plos.orgoup.com For example, a common coupled assay measures the oxidation of NADH, which absorbs light at 340 nm, while its oxidized form, NAD+, does not. creative-enzymes.com

Fluorescence Spectroscopy offers higher sensitivity for monitoring enzyme activity and ligand binding. Assays can be designed where the product of the enzymatic reaction is fluorescent or where the binding of a fluorescently labeled ligand to the enzyme results in a change in fluorescence intensity or polarization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying ligand binding and enzyme dynamics in solution. sioc.ac.cn Chemical shift perturbation experiments, where changes in the NMR spectrum of the protein are monitored upon addition of a ligand, can identify the binding site and determine binding affinities. sioc.ac.cnlibretexts.org Saturation Transfer Difference (STD) NMR can be used to identify which parts of a ligand are in close contact with the protein. researchgate.net

Isotope Labeling Strategies for Elucidating Metabolic Flux and Pathway Intermediates

Isotope labeling is a powerful strategy to trace the metabolic fate of precursors and to quantify the flux through the peptidoglycan biosynthesis pathway. By feeding cells with substrates labeled with stable isotopes, such as ¹³C or ¹⁵N, the incorporation of these isotopes into UDP-N-acetylmuramylalanine and other intermediates can be tracked by mass spectrometry or NMR. mdpi.comnih.gov

Metabolic Flux Analysis (MFA) using stable isotopes provides a quantitative understanding of the rates of metabolic reactions within a cell. vanderbilt.edushimadzu.com For instance, by using ¹³C-labeled glucose, the contribution of glycolysis and the pentose (B10789219) phosphate pathway to the synthesis of the UDP-GlcNAc precursor can be determined. nih.gov This information is crucial for understanding how bacteria regulate peptidoglycan biosynthesis under different conditions and for identifying potential bottlenecks in the pathway that could be targeted by antibiotics.

The analysis of isotopologue distribution in UDP-N-acetylmuramylalanine and its precursors by LC-MS or GC-MS allows for the precise determination of which carbon or nitrogen atoms from the labeled substrate were incorporated into the final molecule. shimadzu.com This detailed information provides deep insights into the intricate network of metabolic pathways that support cell wall synthesis.

Recombinant Protein Expression and Purification Techniques for Enzyme Studies

The detailed biochemical and structural characterization of the enzymes involved in UDP-N-acetylmuramylalanine synthesis, such as MurC, MurD, MurE, and MurF, relies on the ability to produce large quantities of pure, active protein. plos.orgnih.gov This is typically achieved through recombinant protein expression and purification.

The genes encoding these enzymes are often cloned into expression vectors, such as the pET series, and overexpressed in a suitable host, most commonly Escherichia coli. oup.comnih.govnih.gov To facilitate purification, the recombinant proteins are often engineered with affinity tags, such as a polyhistidine-tag (His-tag). nih.govoup.comnih.gov

Affinity Chromatography is the primary method for purifying His-tagged proteins. The cell lysate containing the overexpressed protein is passed through a column containing a resin with immobilized metal ions (e.g., nickel or cobalt), which binds to the His-tag. After washing away unbound proteins, the purified recombinant protein is eluted from the column. oup.comhhu.de

Size-Exclusion Chromatography and Ion-Exchange Chromatography are often used as subsequent purification steps to achieve higher purity and to remove any remaining contaminants or protein aggregates. The purity of the final protein preparation is typically assessed by SDS-PAGE. The activity of the purified enzyme is then confirmed using the spectroscopic assays described previously. plos.org

Comparative and Environmental Aspects of Udp N Acetylmuramylalanine Metabolism

Species-Specific Variations in Peptidoglycan Biosynthesis Pathways and Peptidoglycan Structure

The biosynthesis of peptidoglycan, a vital polymer for bacterial cell wall integrity, begins in the cytoplasm with the synthesis of nucleotide-sugar precursors, including UDP-N-acetylmuramylalanine. While the fundamental building blocks of peptidoglycan are largely conserved across bacterial species, consisting of repeating disaccharides of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) cross-linked by short peptides, there is immense diversity in the final chemical structure and architecture of the mature peptidoglycan sacculus. nih.gov This diversity arises from variations in the peptide stem composition, the nature of the cross-links, and modifications to the glycan strands.

The peptide stem, attached to the MurNAc residue, typically starts with L-alanine, added to UDP-N-acetylmuramic acid by the MurC ligase to form UDP-N-acetylmuramyl-L-alanine. wikipedia.org Subsequent amino acids are added sequentially by other Mur ligases (MurD, MurE, MurF). The composition of this peptide stem is a key area of species-specific variation. For instance, in Escherichia coli and many other Gram-negative bacteria, the canonical peptide stem is L-Ala-γ-D-Glu-meso-diaminopimelic acid (m-DAP)-D-Ala-D-Ala. nih.govnih.gov In contrast, many Gram-positive bacteria, such as Staphylococcus aureus, replace m-DAP with L-lysine at the third position. oup.com

Further diversity is introduced through the cross-linking of these peptide stems. The most common is the DD-transpeptidation reaction, forming a (4-3) cross-link between the fourth amino acid (D-Ala) of one stem and the third amino acid (e.g., m-DAP or L-Lys) of an adjacent stem. researchgate.net However, the type of cross-link varies significantly. Gram-positive bacteria often employ an interpeptide bridge, a short chain of amino acids that connects two peptide stems. A well-known example is the pentaglycine (B1581309) bridge in S. aureus, which is attached to the L-lysine residue. nih.gov This contrasts with the direct (4-3) cross-link typically found in Gram-negative bacteria. nih.gov

Modifications of the glycan strands also contribute to peptidoglycan diversity. While the basic structure is a polymer of alternating GlcNAc and MurNAc, these sugar residues can undergo various chemical alterations after synthesis. oup.com These modifications include O-acetylation and N-deacetylation of MurNAc and GlcNAc, or the N-glycolylation of MurNAc. nih.gov For example, in many Gram-negative bacteria, the glycan strands are terminated with a 1,6-anhydromuramic acid structure, a result of lytic transglycosylase activity. nih.govoup.com Such modifications are less common in Gram-positive bacteria, which instead often attach other polymers like teichoic acids to their peptidoglycan. oup.com

These variations in peptidoglycan structure, stemming from differences in the biosynthetic pathway downstream of UDP-N-acetylmuramylalanine, reflect the evolutionary adaptation of bacteria to different lifestyles and environments. nih.govwikipedia.org

Table 1: Species-Specific Variations in Peptidoglycan Structure

| Feature | Escherichia coli (Gram-Negative) | Staphylococcus aureus (Gram-Positive) | Bacillus subtilis (Gram-Positive) |

| Peptide Stem (Position 3) | meso-Diaminopimelic acid (m-DAP) | L-Lysine | meso-Diaminopimelic acid (m-DAP) |

| Cross-link Type | Direct 4-3 cross-link | Pentaglycine interpeptide bridge | Direct 4-3 cross-link |

| Glycan Strand Modification | 1,6-anhydromuramic acid at chain termini | Attachment of wall teichoic acids | Attachment of wall teichoic acids; N-deacetylation of GlcNAc |

| Peptidoglycan Layer | Thin (monolayer) | Thick (multilayer) | Thick (multilayer) |

Adaptations of UDP-N-acetylmuramylalanine Metabolism in Diverse Bacterial Niches

Bacteria exhibit remarkable adaptability, and the metabolism of UDP-N-acetylmuramylalanine, as a key step in cell wall synthesis, is modulated in response to diverse environmental niches. The composition and structure of peptidoglycan are not static but change as bacteria grow, divide, and respond to their surroundings. researchgate.net These adaptations are crucial for survival, protecting the cell from environmental threats and host defenses. nih.gov

In pathogenic bacteria, modifications to the peptidoglycan structure are a key strategy to evade the host immune system. oup.com For instance, N-deacetylation or O-acetylation of the glycan strands can render the peptidoglycan resistant to hydrolysis by host lysozyme, a crucial component of innate immunity that targets the β-1,4-glycosidic bonds of the cell wall. oup.com These modifications, which occur after the initial synthesis of the peptidoglycan chain from precursors like UDP-N-acetylmuramylalanine, are critical for bacterial survival within a host.

The specific enzymes involved in the later stages of peptidoglycan synthesis, which determine the final structure, also show adaptations. While the initial cytoplasmic steps, including the formation of UDP-N-acetylmuramylalanine by MurC ligase, are highly conserved, the enzymes responsible for peptide stem variations and cross-bridge formation can differ significantly. wikipedia.orgnih.gov For example, the Fem transferases in S. aureus that add the glycine (B1666218) residues for its characteristic interpeptide bridge are absent in bacteria like E. coli. nih.gov This enzymatic diversity allows for the production of niche-specific peptidoglycan architectures.

The physical environment also dictates peptidoglycan structure. Bacteria must maintain their cell shape and integrity against varying osmotic pressures, a primary function of the peptidoglycan sacculus. oup.commolecularcloud.org The degree of cross-linking and the thickness of the peptidoglycan layer can be adjusted to cope with different osmotic conditions. Gram-positive bacteria, for instance, possess a much thicker peptidoglycan layer compared to Gram-negative bacteria, which may provide enhanced protection in certain environments. nih.govwikipedia.org The regulation of the genes involved in peptidoglycan biosynthesis, including the mur ligases, allows bacteria to remodel their cell wall in response to environmental cues, ensuring robustness and viability across diverse niches.

Contribution to Bacterial Pathogenesis and Host-Microbe Interactions

The metabolism of UDP-N-acetylmuramylalanine is fundamental to the synthesis of peptidoglycan, a molecule that plays a central role in the intricate relationship between bacteria and their hosts. nih.gov Peptidoglycan and its breakdown products are potent modulators of host immune responses. researchgate.net As bacteria grow and divide, fragments of their cell wall are shed, and these molecules, originating from the biosynthetic pathway that includes UDP-N-acetylmuramylalanine, are recognized by the host's innate immune system. nih.gov

This recognition is mediated by pattern recognition receptors (PRRs), which detect conserved microbial signatures. nih.gov Peptidoglycan fragments act as such signatures, triggering immune signaling pathways that can lead to inflammation and the clearance of the invading pathogen. nih.gov Therefore, the continuous synthesis of peptidoglycan is not only essential for the bacterium's survival but also constantly exposes it to host surveillance.

Pathogenic bacteria have evolved numerous strategies to manipulate this interaction. As mentioned previously, a primary tactic is the modification of their peptidoglycan structure to avoid recognition or degradation. oup.comwikipedia.org By altering the peptide stem or modifying the glycan backbone, pathogens can effectively camouflage themselves from the host's immune system. oup.com This highlights how downstream modifications in the peptidoglycan pathway, which builds upon the UDP-N-acetylmuramylalanine precursor, are critical virulence factors.

Furthermore, the enzymes in the peptidoglycan biosynthesis pathway itself, such as the Mur ligases (MurC, MurD, MurE, MurF), are attractive targets for the development of new antibiotics. nih.gov Inhibiting these enzymes halts the production of the peptidoglycan monomer, leading to a weakened cell wall and ultimately bacterial lysis. oup.com The rapid emergence of antibiotic resistance has intensified research into these enzymes, with studies focusing on the structural differences between Mur ligases from different pathogenic species to enable the design of species-specific inhibitors. nih.gov The interaction is a dynamic battle: the host seeks to recognize and destroy, while the bacterium constantly remodels its peptidoglycan shield for protection and survival. nih.gov

Metabolic Interdependencies within Microbial Communities

Within complex microbial communities, such as the human gut microbiota, the metabolism of individual members is often interconnected. nih.gov The synthesis and degradation of peptidoglycan, a process initiated with precursors like UDP-N-acetylmuramylalanine, contribute to these intricate metabolic networks. While direct cross-feeding of UDP-N-acetylmuramylalanine itself between species is not a commonly documented interaction, the products of peptidoglycan metabolism are a shared resource within the community.

As bacteria in a community live and die, their cell walls are broken down by their own autolysins or by enzymes from other microbes. This process releases peptidoglycan fragments (muropeptides) and individual components (sugars and amino acids) into the local environment. researchgate.net These breakdown products can then be scavenged and utilized by other members of the community. This recycling of cell wall components represents a significant metabolic interdependency, conserving energy and nutrients within the ecosystem.

Furthermore, peptidoglycan fragments can act as signaling molecules not only for the host but also between different bacterial species. researchgate.net These signals can influence the behavior of neighboring bacteria, potentially affecting processes like biofilm formation, sporulation, or the production of virulence factors. The collective "peptidoglycome" of a microbial community—the total pool of peptidoglycan and its fragments—can therefore shape the structure and function of the entire ecosystem. researchgate.net

Detecting and understanding these metabolic exchanges is challenging due to the dynamic and complex nature of microbial consortia. nih.gov However, it is clear that the constant synthesis and turnover of peptidoglycan, a major metabolic undertaking for most bacteria, creates a web of interactions. The initial cytoplasmic steps involving UDP-N-acetylmuramylalanine are the starting point for a macromolecule that, upon its eventual degradation, fuels the metabolic economy of the entire microbial community. nih.gov

Future Directions and Emerging Research Avenues in Udp N Acetylmuramylalanine Studies

Systems Biology Approaches to Comprehensive Peptidoglycan Network Analysis

Future research will increasingly employ systems biology approaches to unravel the complexity of the peptidoglycan (PG) synthesis network. This involves integrating high-throughput data from various experimental methodologies to construct comprehensive models of the entire pathway. By analyzing the network's topology, researchers can gain insights into the organizational principles of the cell wall synthesis machinery. nih.gov

Advanced analytical techniques combined with chemical genomics, microscopy, and bioinformatics will be pivotal in creating a systematic survey of all the components involved in the synthesis and regulation of the peptidoglycan structure. Current time information in Toronto, CA. This holistic view will help identify new players and understand how the network adapts to different environments, such as within a host organism. Current time information in Toronto, CA. Such models can predict the effects of inhibiting specific enzymes like MurC on the entire network, potentially revealing synergistic targets and unforeseen vulnerabilities.

Integration of Multi-Omics Data for Holistic Understanding of Cell Wall Homeostasis

A holistic understanding of cell wall homeostasis requires the integration of data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. nih.govopenlabnotebooks.orgnih.gov This multi-omics approach provides a more complete picture of the molecular interactions that govern the maintenance of the bacterial cell wall. openlabnotebooks.org By combining these datasets, researchers can identify modules of co-regulated genes, proteins, and metabolites that are crucial for cell wall integrity.

The integration of such complex data is challenging but essential for disentangling the intricate relationships between different cellular processes and cell wall synthesis. nih.govnih.govnih.gov For instance, understanding how environmental stressors impact the expression of MurC and other related genes, the abundance of their protein products, and the levels of their substrates and products can reveal novel regulatory mechanisms. This comprehensive view is critical for developing strategies to disrupt cell wall homeostasis effectively. nih.gov

Rational Design Strategies for Enzyme Modulators based on Structural and Mechanistic Insights

The rational design of inhibitors targeting MurC and other Mur ligases is a rapidly advancing field. Structure-based drug design, which utilizes the three-dimensional crystal structures of these enzymes, has been instrumental in the development of novel inhibitors. researchgate.net Understanding the structural flexibility of Mur ligases is crucial, as these enzymes undergo significant conformational changes upon substrate binding. openlabnotebooks.orgmdpi.com This knowledge allows for the design of inhibitors that can bind to different conformational states of the enzyme.

Virtual screening and computational modeling are powerful tools for identifying new chemical scaffolds that can inhibit Mur ligase activity. researchgate.net Furthermore, a deeper understanding of the catalytic mechanism of MurC, an ATP-dependent ligase, can inform the design of transition-state analogs or allosteric inhibitors that bind to sites other than the active site. openlabnotebooks.orgmdpi.com The conserved nature of the active sites among MurC-F ligases also presents an opportunity to design broad-spectrum inhibitors that target multiple enzymes in the pathway simultaneously. nih.gov

Development of Advanced In Vitro and In Situ Methodologies for Real-Time Pathway Monitoring

A significant challenge in studying UDP-N-acetylmuramylalanine synthesis is the ability to monitor the pathway in real-time, both in test tubes (in vitro) and within living cells (in situ). Future research will focus on developing more sophisticated methodologies to achieve this. Fluorescence-based assays are becoming increasingly popular due to their high sensitivity and suitability for high-throughput screening. nih.govnih.govnih.govmdpi.comyoutube.comyoutube.com For example, novel fluorimetric assays have been developed to monitor the activity of MurD, a related ligase, by detecting the production of ADP. nih.gov

Furthermore, the use of fluorescently labeled substrates, such as fluorescent D-amino acids, allows for the visualization of peptidoglycan synthesis in live bacteria with high spatiotemporal resolution. annualreviews.orgresearchgate.netresearchgate.net These probes can be incorporated into the cell wall, providing a direct readout of the activity of the synthesis machinery. Developing similar probes for the cytoplasmic steps, including the reaction catalyzed by MurC, would be a major breakthrough. Additionally, advanced microscopy techniques are providing unprecedented views of the spatial organization of the peptidoglycan synthesis machinery. annualreviews.orgresearchgate.netbiorxiv.org

Exploration of Novel Regulatory Mechanisms Governing UDP-N-acetylmuramylalanine Levels

The cellular levels of UDP-N-acetylmuramylalanine are tightly regulated to ensure proper cell wall synthesis. Future research will aim to uncover novel mechanisms that control the activity of MurC and the availability of its substrates. One emerging area of interest is the post-translational modification of Mur ligases. For instance, in Corynebacterium glutamicum, the MurC enzyme has been shown to be phosphorylated by the protein kinase PknA, which leads to a decrease in its enzymatic activity. nih.gov This finding suggests that phosphorylation could be a key regulatory mechanism for peptidoglycan biosynthesis.

Q & A

Basic Research Questions

Q. What experimental methodologies are most reliable for detecting and quantifying UDP-N-acetylmuramylalanine in bacterial cell walls?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to isolate and quantify the compound. Ensure proper calibration with synthetic standards and validate results using enzymatic assays (e.g., Mur ligase activity tests). Replicate experiments across independent biological samples to account for variability in bacterial growth phases .

- Key Considerations :

- Include negative controls (e.g., enzyme-inhibited samples) to confirm specificity.

- Report retention times, mass-to-charge ratios, and statistical confidence intervals (e.g., 95% CI) for reproducibility .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.